Carbamic acid, (2-iodophenyl)-, methyl ester
Description
Carbamic acid, (2-iodophenyl)-, methyl ester (CAS: Not explicitly provided in evidence) is a carbamate derivative characterized by a methyl ester group and a 2-iodophenyl substituent. Carbamates are widely studied for their pharmacological and biochemical properties, including enzyme inhibition, antimicrobial activity, and interactions with cellular signaling pathways . The iodine atom at the phenyl ring’s ortho position may confer unique electronic and steric properties, influencing reactivity and biological target affinity.
Properties
CAS No. |
103970-46-3 |
|---|---|
Molecular Formula |
C8H8INO2 |
Molecular Weight |
277.06 g/mol |
IUPAC Name |
methyl N-(2-iodophenyl)carbamate |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) |
InChI Key |
WDWNNVFDECRSNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1I |
Origin of Product |
United States |
Preparation Methods
Procedure:
Reagents :
Conditions :
Yield :
Mechanistic Insight :
The base deprotonates the amine, enabling nucleophilic attack on the electrophilic carbonyl of methyl chloroformate. The iodine substituent’s steric and electronic effects may necessitate extended reaction times compared to non-halogenated analogs.
CO₂-Based Catalytic Synthesis
Modern green chemistry approaches utilize CO₂ as a carbonyl source, as demonstrated in patents EP3508473B1 and WO2018043658A1. While these methods typically target non-iodinated carbamates, they are adaptable to 2-iodophenyl derivatives.
Key Catalytic Systems:
Adaptation for Iodinated Substrates :
- Substrate : 2-Iodobenzylamine + tetramethoxysilane (alkoxysilane)
- Critical Parameters :
Advantages :
Metal-Free Radical Coupling Approach
A recent breakthrough (Synthesis, 2023) enables carbamate synthesis without transition metals, using iodine and tert-butyl hydroperoxide (TBHP) to generate alkoxycarbonyl radicals.
Protocol:
Reagents :
Conditions :
- Temperature: 25–50°C
- Reaction time: 6–12 hours
Yield :
Mechanism :
I₂/TBHP generates methyloxycarbonyl radicals, which couple with the amine via single-electron transfer (SET). The iodine substituent’s radical-stabilizing effect enhances reactivity.
Multi-Step Synthesis from o-Iodoaniline
For cases where 2-iodobenzylamine is unavailable, a pathway via o-iodoaniline (CAS 13700-98-8) is feasible, as outlined in CN106542958B:
Step 1: Synthesis of o-Iodoaniline
Step 2: Reduction to 2-Iodobenzylamine
Step 3: Carbamate Formation
- Proceed with Method 1 or 2 above.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Green Metrics (E-factor) | Iodine Stability |
|---|---|---|---|---|
| Chloroformate Route | 82–94 | High | Moderate (solvent use) | Excellent |
| CO₂ Catalysis | 60–96 | Moderate | Excellent (CO₂ utilization) | Good¹ |
| Radical Coupling | 55–72 | Low | Good (metal-free) | Moderate² |
| Multi-Step Synthesis | 40–65³ | Low | Poor (multi-step) | Variable |
¹High temperatures may induce minor deiodination
²Radical conditions could promote C–I bond cleavage
³Cumulative yield across steps
Challenges and Optimization Strategies
Iodine Stability :
Solvent Selection :
Catalyst Recovery :
- Zinc and ionic liquid catalysts can be recycled 3–5 times with <10% activity loss
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-iodophenyl)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbamates or reduction to yield amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to substitute the iodine atom with other groups.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to convert the ester to an amine.
Major Products Formed
Substitution: Formation of various substituted phenyl carbamates.
Oxidation: Formation of carbamates and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Scientific Research Applications
Carbamic acid, (2-iodophenyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (2-iodophenyl)-, methyl ester involves its interaction with various molecular targets. The iodine atom in the phenyl ring can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carbamic acid . These interactions can affect biological pathways and enzyme activities, making the compound valuable in biochemical research .
Comparison with Similar Compounds
Key Observations :
- Iodine vs. Halogen Substituents : Iodine’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets compared to smaller halogens like fluorine .
- Ester Group Variations : Methyl esters generally exhibit higher metabolic stability and stronger biological activity (e.g., enzyme inhibition) compared to ethyl or phenyl esters .
Enzyme Inhibition
- ACC2 Inhibition: The methyl ester of carbamic acid derivatives, such as A-908292 (S), inhibits acetyl-CoA carboxylase 2 (ACC2) with an IC50 of 23 nM, reducing glucose and triglycerides in ob/ob mice. Notably, its inactive enantiomer (A-875400 (R)) also showed similar effects, suggesting off-target PPAR-α pathway activation .
- Cholinesterase Activity : Methyl carbamates with basic substituents (e.g., trimethylammonium groups) exhibit physostigmine-like activity, stimulating intestinal peristalsis and miotic effects .
Antimicrobial Activity
Anticancer Potential
- Carbamic acid derivatives like methyl isopropylcarbamate and butylmethyl carbamates were identified in anticancer extracts, though their mechanisms (e.g., apoptosis induction) require further study .
Toxicological Profiles
- Ethyl Esters: Carbamic acid ethyl ester (urethane) is carcinogenic (EU Category 2) due to metabolic activation to mutagenic epoxides .
- Methyl Esters: No direct carcinogenicity data are available for methyl esters, but their metabolic pathways (e.g., hydrolysis to methanol) suggest lower toxicity compared to ethyl analogs .
Data Tables
Table 2: Substituent Effects on Activity
Biological Activity
Carbamic acid, (2-iodophenyl)-, methyl ester is a member of the carbamate family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
Carbamic acid derivatives are characterized by the presence of a carbamate functional group attached to various substituents. The specific structure of this compound includes a 2-iodophenyl group linked to the nitrogen atom of the carbamate group. This structural feature contributes to its biological properties.
-
Cholinesterase Inhibition :
- Carbamic acid derivatives, including methyl esters, are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is crucial for their insecticidal properties as it leads to an accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of the nervous system in target organisms .
- The inhibition mechanism involves the formation of a covalent bond with the enzyme, making the effect long-lasting compared to other inhibitors .
-
Potential Mutagenicity :
- Some studies have indicated that certain methyl carbamates may exhibit mutagenic effects under specific conditions. However, results can vary significantly depending on the organism and environmental factors involved.
Applications in Medicine and Agriculture
- Insecticides : Due to their ability to inhibit cholinesterases, compounds like this compound are utilized as insecticides in agricultural settings.
- Alzheimer's Disease Treatment : Research suggests potential applications in treating Alzheimer's disease through BuChE inhibition. Radioligands derived from carbamate structures have been explored for imaging cholinesterase activity in the brain .
Study on Cholinesterase Activity
A study evaluated a series of phenyl carbamate derivatives for their binding potency towards AChE and BuChE. The findings demonstrated that these compounds could effectively inhibit cholinesterase activity, supporting their potential use in neurodegenerative disease diagnostics and treatment .
Insecticidal Properties Evaluation
Research conducted on various methyl carbamates revealed significant insecticidal activity against common agricultural pests. The study highlighted that these compounds could lead to paralysis or death in insects through cholinergic overstimulation.
Comparative Analysis
The following table summarizes key findings related to the biological activities of various carbamate derivatives:
| Compound Name | Cholinesterase Inhibition | Insecticidal Activity | Application Area |
|---|---|---|---|
| Carbamic acid, (2-iodophenyl)-methyl ester | Yes | High | Agriculture, Neuropharmacology |
| Phenyl 4-iodophenylcarbamate | Yes | Moderate | Alzheimer's Diagnosis |
| Other Methyl Carbamates | Variable | Variable | Various (Agriculture/Pharmaceuticals) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing carbamic acid, (2-iodophenyl)-, methyl ester with high yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step route starting from 2-iodoaniline. Key steps include:
- Protection of the amine group : Use methyl chloroformate in the presence of a base (e.g., triethylamine) to form the methyl carbamate intermediate.
- Iodine retention strategies : Optimize reaction conditions (e.g., low temperature, inert atmosphere) to prevent dehalogenation.
- Purification : Employ column chromatography with a polar stationary phase (e.g., silica gel) and a gradient elution system (hexane/ethyl acetate) to isolate the product .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to verify the methyl ester (–OCH) and carbamate (–NHCOO–) groups. The aromatic region should show coupling patterns consistent with 2-iodo substitution.
- Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]) and isotopic pattern due to iodine (I, 100%; I, ~1%).
- X-ray Crystallography : If crystalline, resolve the structure to confirm regiochemistry and bond angles .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm. A purity threshold of ≥95% is typical for research-grade material.
- TGA/DSC : Monitor thermal stability and decomposition profiles (e.g., melting point, degradation onset).
- Elemental Analysis : Verify C, H, N, and I content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for carbamic acid derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) across labs.
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence bioactivity.
- Computational Modeling : Perform molecular docking studies to assess binding affinity variations caused by iodine’s steric/electronic effects .
Q. What strategies mitigate iodine loss during functionalization reactions of this compound?
- Methodological Answer :
- Protecting Groups : Introduce temporary groups (e.g., silyl ethers) to shield the iodine during harsh reactions.
- Mild Reaction Conditions : Use Pd-free catalysts (e.g., CuI for Sonogashira couplings) and avoid strong acids/bases.
- In Situ Monitoring : Track iodine retention via I NMR or X-ray photoelectron spectroscopy (XPS) .
Q. How does the iodine substituent influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH and analyze degradation kinetics via HPLC.
- pH-Dependent Studies : Use buffered solutions (pH 2–12) to identify hydrolysis-prone regions. The carbamate group is particularly susceptible to alkaline hydrolysis.
- Spectroscopic Tracking : Monitor iodine oxidation states (I vs. I) using Raman spectroscopy .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound in anticancer research?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with halogens (Br, Cl) or methyl groups at the 2-position to compare bioactivity.
- Pharmacological Profiling : Test IC values against cancer cell lines (e.g., HeLa, MCF-7) and correlate with LogP values to assess lipophilicity’s role.
- Target Identification : Use pull-down assays or photoaffinity labeling to identify protein targets influenced by the iodine moiety .
Q. How can regioselectivity be controlled during electrophilic substitution reactions of the aromatic ring?
- Methodological Answer :
- Directing Groups : Leverage the carbamate’s meta-directing effect to predict substitution sites.
- Computational Predictors : Apply density functional theory (DFT) to calculate charge distribution and transition-state energies.
- Experimental Validation : Use NOESY NMR to confirm substitution patterns in reaction products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
